(6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chloro, dichlorophenoxy, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-(2,4-dichlorophenoxy)ethanol: This intermediate is prepared by reacting 2,4-dichlorophenol with ethylene oxide under basic conditions.
Nucleophilic Substitution: The 2-(2,4-dichlorophenoxy)ethanol is then reacted with 6-chloro-2-pyridyl chloride in the presence of a base such as potassium carbonate to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.
Chemical Reactions Analysis
Types of Reactions
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro groups can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridinecarboxaldehyde.
Reduction: Formation of 6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethane.
Substitution: Formation of 6-amino-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethanol.
Scientific Research Applications
Chemistry
In chemistry, [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism of action of [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro and dichlorophenoxy groups can enhance its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methane: Similar structure but lacks the hydroxyl group.
6-Amino-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethanol: Similar structure but contains an amino group instead of a chloro group.
6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridinecarboxaldehyde: Similar structure but contains an aldehyde group instead of a hydroxyl group.
Uniqueness
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is unique due to the presence of both chloro and dichlorophenoxy groups, which confer specific chemical and biological properties. Its hydroxyl group also allows for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H12Cl3NO3 |
---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
[6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]pyridin-2-yl]methanol |
InChI |
InChI=1S/C14H12Cl3NO3/c15-9-1-3-12(11(16)7-9)20-5-6-21-13-4-2-10(8-19)18-14(13)17/h1-4,7,19H,5-6,8H2 |
InChI Key |
OVPKOJOIZMALCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.